molecular formula C18H23F3N2O2 B7048194 (1S,2R)-2-amino-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]cyclopentane-1-carboxamide

(1S,2R)-2-amino-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]cyclopentane-1-carboxamide

Cat. No.: B7048194
M. Wt: 356.4 g/mol
InChI Key: DLYSLMIDSSSKIC-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-amino-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]cyclopentane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutyl and cyclopentane framework. The compound’s stereochemistry, indicated by the (1S,2R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-amino-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclobutyl ring: This can be achieved through a [2+2] cycloaddition reaction involving an alkene and a suitable diene.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with the cyclopentane ring: This step can be performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique reactivity due to the trifluoromethoxy group.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its effects on enzyme activity due to its structural features.

Medicine:

  • Potential applications in drug development, particularly for targeting specific receptors or enzymes.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the development of advanced materials with specific chemical properties.
  • Employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-amino-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding. The compound’s stereochemistry also plays a crucial role in its binding specificity and efficacy.

Comparison with Similar Compounds

  • (1S,2R)-2-amino-N-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]methyl]cyclopentane-1-carboxamide
  • (1S,2R)-2-amino-N-[[1-[3-(methoxy)phenyl]cyclobutyl]methyl]cyclopentane-1-carboxamide

Uniqueness:

  • The presence of the trifluoromethoxy group distinguishes it from similar compounds, providing unique chemical and biological properties.
  • The specific stereochemistry (1S,2R) contributes to its distinct reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of (1S,2R)-2-amino-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]cyclopentane-1-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,2R)-2-amino-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c19-18(20,21)25-13-5-1-4-12(10-13)17(8-3-9-17)11-23-16(24)14-6-2-7-15(14)22/h1,4-5,10,14-15H,2-3,6-9,11,22H2,(H,23,24)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYSLMIDSSSKIC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)NCC2(CCC2)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)NCC2(CCC2)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.